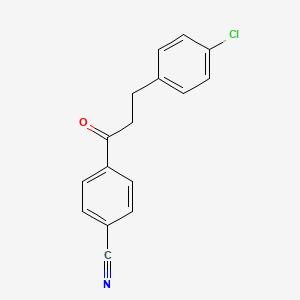

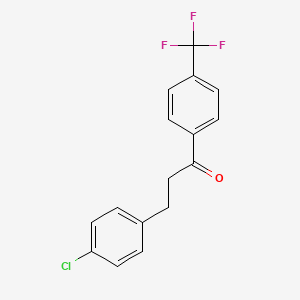

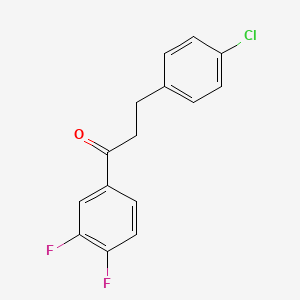

2'-Chloro-3-(4-fluorophenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves base-catalyzed Claisen-Schmidt condensation reactions. For instance, one study describes the synthesis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in ethanol with sodium hydroxide as a catalyst . Another study reports the synthesis of similar chalcone derivatives using substituted acetophenones and 4-(propan-2-yl)benzaldehyde . These methods could be adapted for the synthesis of 2'-Chloro-3-(4-fluorophenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as FT-IR, single crystal X-ray diffraction, and computational methods like density functional theory (DFT). The geometrical parameters obtained from XRD studies are found to be in agreement with the calculated values, indicating the reliability of these methods in determining molecular structures . The dihedral angles between terminal rings and the presence of intramolecular hydrogen bonds are also characterized, which are crucial for understanding the conformation and stability of the molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through various analyses. For example, the stability of the molecule arising from hyper-conjugative interactions and charge delocalization is analyzed using natural bond orbital (NBO) analysis . The first hyperpolarizability is calculated to assess the non-linear optical (NLO) properties, and the HOMO-LUMO transition implies an electron density transfer between different parts of the molecule . Additionally, the reactivity with nucleophiles is studied, as seen in the synthesis and reactions of fluorinated butenolides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and reactivity. The FT-IR spectrum provides information on the vibrational wavenumbers, which are useful for identifying functional groups and predicting chemical behavior . The crystal structure analysis contributes to understanding the solid-state properties, including intermolecular interactions, which can influence the melting point, solubility, and other physical properties . The MEP analysis reveals the distribution of electronic charge across the molecule, which can affect its dipole moment and polarizability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Analysis of Molecular Geometry

Research has shown that compounds synthesized from components including 2-amino-2′,5-dichlorobenzophenone, which is structurally related to 2'-Chloro-3-(4-fluorophenyl)propiophenone, have been analyzed for their molecular geometry, chemical reactivity, and photophysical properties. The focus on these compounds, particularly in quantum chemical studies, highlights their potential in advanced material science applications (Satheeshkumar et al., 2017).

Development of Polymeric Materials

The research has extended into the development of polymeric materials. For instance, novel copolymers of trisubstituted ethylenes and styrene have been created using derivatives including those with chloro- and fluoro-substituted components. These copolymers have shown unique properties, such as high glass transition temperatures, which could have significant implications in materials science (Kim et al., 1999).

Exploration of Organic Compounds in Material Science

Further exploration into organic compounds similar to 2'-Chloro-3-(4-fluorophenyl)propiophenone has been conducted, with a focus on their potential applications in material science. This includes studies on different types of substituted thiophenes and their biological activities, which are relevant in various fields including pharmaceuticals and chemical sensors (Nagaraju et al., 2018).

Insights into Fluorinated Compounds in High-Performance Polymers

The study of fluorinated compounds, akin to 2'-Chloro-3-(4-fluorophenyl)propiophenone, has also gained attention for their role in high-performance polymers. These polymers are known for excellent thermal properties and solubility, making them suitable for engineering plastics and membrane materials (Xiao et al., 2003).

Safety And Hazards

The safety data sheet for a similar compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

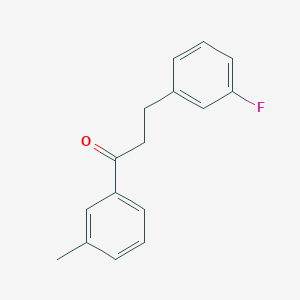

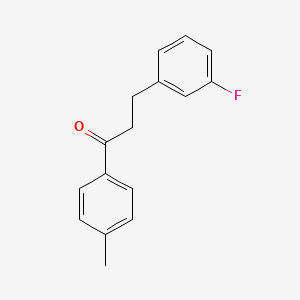

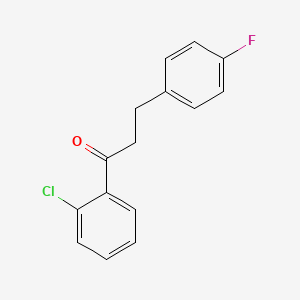

1-(2-chlorophenyl)-3-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(17)9-6-11/h1-6,8-9H,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWDPAVJICAZJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644587 |

Source

|

| Record name | 1-(2-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Chloro-3-(4-fluorophenyl)propiophenone | |

CAS RN |

898768-52-0 |

Source

|

| Record name | 1-(2-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.